molecular formula C12H15NO2 B13138385 Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B13138385
M. Wt: 205.25 g/mol
InChI Key: JMUNSCPFBKPHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoline ring system that is partially saturated, with an ethyl ester group attached to the carboxylate at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate, while reduction can produce fully saturated tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h5-6,8,13H,2-4,7H2,1H3

InChI Key

JMUNSCPFBKPHBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCN2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.